molecular formula C18H25N5O B4259789 5-(4-Methyl-1,4-diazepan-1-yl)-2-(3-pyridin-3-ylpropyl)pyridazin-3-one

5-(4-Methyl-1,4-diazepan-1-yl)-2-(3-pyridin-3-ylpropyl)pyridazin-3-one

Cat. No.: B4259789
M. Wt: 327.4 g/mol
InChI Key: WUSFFQYUYFZQQC-UHFFFAOYSA-N
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Description

5-(4-Methyl-1,4-diazepan-1-yl)-2-(3-pyridin-3-ylpropyl)pyridazin-3-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a diazepane ring, a pyridazinone core, and a pyridine moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, pharmacology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methyl-1,4-diazepan-1-yl)-2-(3-pyridin-3-ylpropyl)pyridazin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate amine precursors under acidic or basic conditions.

    Attachment of the Pyridine Moiety: The pyridine group is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the diazepane intermediate.

    Construction of the Pyridazinone Core: The final step involves the formation of the pyridazinone core through a cyclization reaction, often facilitated by a dehydrating agent or under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methyl-1,4-diazepan-1-yl)-2-(3-pyridin-3-ylpropyl)pyridazin-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., temperature, solvent).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

5-(4-Methyl-1,4-diazepan-1-yl)-2-(3-pyridin-3-ylpropyl)pyridazin-3-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as a potential drug candidate.

    Industry: Utilized in the development of new materials, catalysts, and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(4-Methyl-1,4-diazepan-1-yl)-2-(3-pyridin-3-ylpropyl)pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing neuronal signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Methyl-1,4-diazepan-1-yl)-2-(3-pyridin-3-ylpropyl)pyridazin-3-one: shares structural similarities with other diazepane and pyridazinone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its ability to participate in diverse chemical reactions. This makes it a versatile compound for various research applications and a valuable candidate for further study in medicinal chemistry and pharmacology.

Properties

IUPAC Name

5-(4-methyl-1,4-diazepan-1-yl)-2-(3-pyridin-3-ylpropyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O/c1-21-8-4-9-22(12-11-21)17-13-18(24)23(20-15-17)10-3-6-16-5-2-7-19-14-16/h2,5,7,13-15H,3-4,6,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSFFQYUYFZQQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=CC(=O)N(N=C2)CCCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-Methyl-1,4-diazepan-1-yl)-2-(3-pyridin-3-ylpropyl)pyridazin-3-one
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5-(4-Methyl-1,4-diazepan-1-yl)-2-(3-pyridin-3-ylpropyl)pyridazin-3-one
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5-(4-Methyl-1,4-diazepan-1-yl)-2-(3-pyridin-3-ylpropyl)pyridazin-3-one
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5-(4-Methyl-1,4-diazepan-1-yl)-2-(3-pyridin-3-ylpropyl)pyridazin-3-one
Reactant of Route 5
5-(4-Methyl-1,4-diazepan-1-yl)-2-(3-pyridin-3-ylpropyl)pyridazin-3-one
Reactant of Route 6
5-(4-Methyl-1,4-diazepan-1-yl)-2-(3-pyridin-3-ylpropyl)pyridazin-3-one

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